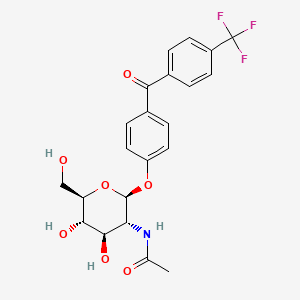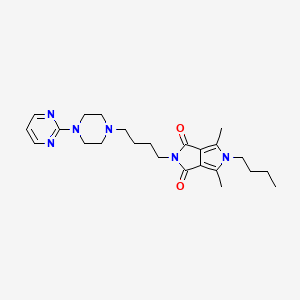
Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a pyrrole ring fused with a pyrimidine ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the pyrrolo(3,4-c)pyrrole core through cyclization reactions.
- Introduction of the butyl and dimethyl substituents via alkylation reactions.
- Attachment of the pyrimidinyl-piperazinyl moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties
作用機序
The mechanism of action of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with fused pyrrole and pyrimidine rings. Examples include:
- Pyrrolo(2,3-d)pyrimidine derivatives
- Pyrrolo(3,4-b)pyridine derivatives
- Pyrrolo(3,4-c)quinoline derivatives
Uniqueness
The uniqueness of Pyrrolo(3,4-c)pyrrole-1,3(2H,5H)-dione, 5-butyl-4,6-dimethyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- lies in its specific substitution pattern and the presence of the pyrimidinyl-piperazinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
151722-78-0 |
|---|---|
分子式 |
C24H34N6O2 |
分子量 |
438.6 g/mol |
IUPAC名 |
2-butyl-1,3-dimethyl-5-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C24H34N6O2/c1-4-5-12-29-18(2)20-21(19(29)3)23(32)30(22(20)31)13-7-6-11-27-14-16-28(17-15-27)24-25-9-8-10-26-24/h8-10H,4-7,11-17H2,1-3H3 |
InChIキー |
JHUMIOLKQACMOG-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C2C(=C1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NC=CC=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


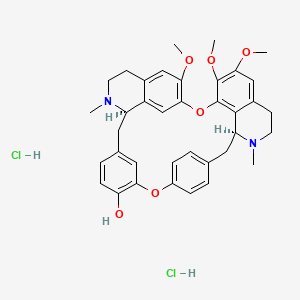



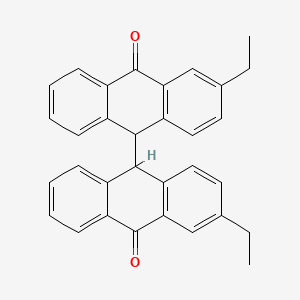
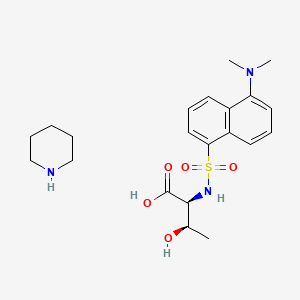
![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)

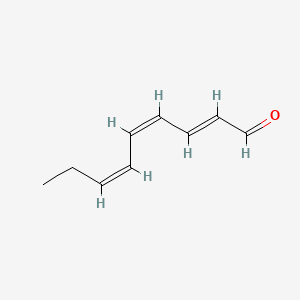
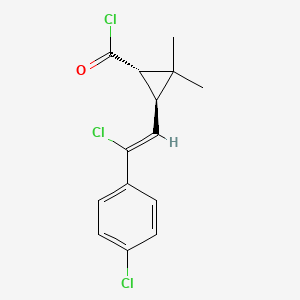


![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
